![molecular formula C14H17ClN2OS B1473445 2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzoxazole hydrochloride CAS No. 2098018-89-2](/img/structure/B1473445.png)
2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzoxazole hydrochloride
Overview
Description
The compound “2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzoxazole hydrochloride” is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of this compound seems to involve complex multistep processes . For instance, novel 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-ones derived from 5-HT3 receptor antagonists hexahydroazepinylbenzamides were designed and synthesized through an isocyanide insertion reaction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . One of the key steps is the isocyanide insertion reaction .Scientific Research Applications
Neurochemical Implications
2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzoxazole hydrochloride and its derivatives have been studied for their impact on neurochemical pathways. Research indicates that compounds within this chemical family can influence the levels of monoamines and their metabolites in the brain, implicating the dopaminergic pathway in their mechanism of action. Specifically, compounds like LK-933, a member of the tropane group with anxiolytic and antimigraine activity, have been observed to increase the rate of dopamine transformation into its metabolites in the frontal cortex of mice, indicating potential applications in neuropsychiatric disorders (Naplekova et al., 2017).
Antimicrobial and Antifungal Properties
A series of N-phenacyl derivatives of 2-mercaptobenzoxazole, including structures akin to this compound, have shown significant antimicrobial and antifungal properties. These derivatives exhibit a broad spectrum of anti-Candida activity, indicating their potential in treating fungal infections. The mode of action of these compounds includes perturbation of sterol content, inhibition of membrane transport processes, and affecting mitochondrial respiration, showcasing their multifaceted bioactivity (Staniszewska et al., 2021).
Chemical Synthesis and Reactivity
The compound and its analogs have been a focus in the field of chemical synthesis due to their complex structures and potential biological activities. Studies have been conducted on the synthesis of conformationally rigid analogues containing the 8-Azabicyclo[3.2.1]octane skeleton, demonstrating the versatility of this scaffold in creating new molecules with possible therapeutic applications (Kubyshkin et al., 2009).
Pharmacological Applications
The chemical structure's pharmacological significance is evident in various studies. For instance, compounds derived from 8-methyl-8-azabicyclo[3.2.1]octan-3α-ol hydrochloride have been synthesized and analyzed for their potential 5-HT3 receptor activity, revealing insights into their possible therapeutic roles (Iriepa & Bellanato, 2011).
Future Directions
The development of novel environmentally friendly, efficient, and less toxic nematicides has become one of the actual research topics in pesticide discovery and has a huge market prospect . This compound, being a derivative of the 8-azabicyclo[3.2.1]octane scaffold, could potentially play a role in this research area .
properties
IUPAC Name |
2-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzoxazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS.ClH/c1-2-4-13-12(3-1)16-14(17-13)18-11-7-9-5-6-10(8-11)15-9;/h1-4,9-11,15H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPCRBQWPWMSEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)SC3=NC4=CC=CC=C4O3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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